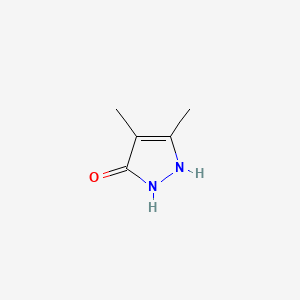

3,4-dimethyl-1H-pyrazol-5-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTNHTJUNZPFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,4 Dimethyl 1h Pyrazol 5 Ol

Foundational Synthetic Routes to 3,4-Dimethyl-1H-pyrazol-5-ol

The construction of the pyrazole (B372694) ring is a well-established area of heterocyclic chemistry. Several foundational strategies can be employed or adapted for the synthesis of this compound.

Cyclization of 1,3-Diketones with Hydrazine (B178648) Derivatives

A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comias.ac.injocpr.comrjpbcs.comorgsyn.org For the specific synthesis of this compound, the required 1,3-diketone precursor is 3-methylpentane-2,4-dione (also known as methylacetylacetone).

The reaction proceeds via a cyclocondensation mechanism. Initially, one of the carbonyl groups of 3-methylpentane-2,4-dione reacts with hydrazine hydrate (B1144303) to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the remaining nitrogen atom on the second carbonyl group, followed by dehydration, leads to the formation of the stable five-membered pyrazole ring.

Table 1: Reaction Parameters for the Synthesis of Pyrazoles from 1,3-Diketones

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Product |

| 3-Methylpentane-2,4-dione | Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | This compound |

| Acetylacetone | Hydrazine Sulfate (B86663) | Aqueous NaOH | None | 3,5-Dimethylpyrazole orgsyn.org |

This table is illustrative and based on general procedures for pyrazole synthesis. Specific reaction conditions for the synthesis of this compound from 3-methylpentane-2,4-dione would require experimental optimization.

Reaction of 1,3-Dimethyl-5-pyrazolone (B118827) with Methyl Hydrazine Sulfate

While less common, the transformation of a pre-existing pyrazolone (B3327878) ring can also be a potential synthetic route. The reaction of 1,3-dimethyl-5-pyrazolone with methyl hydrazine sulfate represents a hypothetical pathway. It has been documented that 1,3-dimethyl-5-pyrazolone can be synthesized from the reaction of methyl hydrazine and ethyl acetoacetate (B1235776). ias.ac.in However, the specific conversion of 1,3-dimethyl-5-pyrazolone to this compound using methyl hydrazine sulfate is not a well-documented transformation in the reviewed literature.

Regioselective Synthesis Strategies for Substituted Pyrazoles

When unsymmetrical 1,3-diketones are reacted with substituted hydrazines, the formation of two possible regioisomers can occur. The regioselectivity of the cyclization is influenced by several factors, including the nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. mdpi.comrsc.orgacs.orgthieme.denih.gov

In the synthesis of this compound from 3-methylpentane-2,4-dione and hydrazine hydrate, the symmetry of the hydrazine reactant simplifies the outcome, leading to a single product. However, if a substituted hydrazine were used, the initial nucleophilic attack could occur at either of the two non-equivalent carbonyl groups of 3-methylpentane-2,4-dione, potentially leading to a mixture of isomeric pyrazoles.

Controlling the regioselectivity in such reactions often involves leveraging the differential reactivity of the carbonyl groups. For instance, one carbonyl may be more sterically hindered or electronically deactivated than the other, directing the initial attack of the hydrazine. The pH of the reaction medium can also play a crucial role in determining the final product distribution.

Advanced Synthetic Approaches and Functionalization of this compound

Beyond its initial synthesis, the functionalization of the this compound scaffold is key to developing new derivatives with tailored properties.

Derivatization Targeting the Hydroxyl and Methyl Groups

The structure of this compound offers several sites for further chemical modification. The hydroxyl group at the 5-position and the two methyl groups at the 3- and 4-positions are potential targets for derivatization.

The hydroxyl group can undergo typical reactions of alcohols, such as etherification and esterification, to introduce a wide variety of functional groups. The methyl groups, while generally less reactive, can potentially be functionalized through radical halogenation or oxidation under specific conditions, providing a handle for further transformations.

The resulting pyrazole carboxylic acid would be a versatile intermediate for the synthesis of a library of new compounds with potential applications in various fields of chemistry.

Nucleophilic Aromatic Substitution at the 4-Position

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism that typically occurs on aromatic rings bearing strong electron-withdrawing groups. These groups are necessary to activate the ring towards attack by a nucleophile. The pyrazole ring, being an electron-rich heteroaromatic system, is generally not susceptible to direct nucleophilic attack unless it is appropriately activated.

For a nucleophilic aromatic substitution to occur at the 4-position of this compound, the pyrazole ring would need to be rendered sufficiently electron-deficient. This could theoretically be achieved by the introduction of a potent electron-withdrawing group at a position that can delocalize the negative charge of the Meisenheimer intermediate, which is a key intermediate in the SNAr mechanism. However, the existing methyl groups at the 3- and 4-positions are electron-donating, which further deactivates the ring towards nucleophilic attack.

While there is extensive literature on SNAr reactions of various aromatic and heteroaromatic compounds, specific examples of nucleophilic aromatic substitution at the 4-position of this compound are not prominently reported in the scientific literature. This suggests that such a transformation is challenging under standard SNAr conditions due to the electronic nature of the pyrazole ring in this specific compound.

Alkylation and Acylation Reactions of the Hydroxyl Group

The hydroxyl group at the 5-position of this compound is a key site for functionalization through alkylation and acylation reactions. These reactions can proceed via O-alkylation/acylation or N-alkylation/acylation of the pyrazole ring, and the regioselectivity is often dependent on the reaction conditions, such as the base, solvent, and the nature of the electrophile.

Phase-transfer catalysis (PTC) has been effectively employed for the acylation of 3-substituted-1H-pyrazol-5-ones, providing a versatile method for the synthesis of O- and N-acylated derivatives. researchgate.net The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the reaction between the pyrazolone salt and the acylating agent in a biphasic system. researchgate.net

The outcome of the acylation can be directed towards either O-acylation or N-acylation by carefully selecting the reaction parameters. For instance, the nature of the substituent on the pyrazole ring and the stoichiometry of the reagents can influence the product distribution. researchgate.net

Below is a table summarizing the outcomes of phase-transfer catalyzed acylation of 3-substituted-1H-pyrazol-5-ones, which serves as a model for the expected reactivity of this compound.

| Reactant (3-substituted-1H-pyrazol-5-one) | Acylating Agent | Product Type | Reference |

| 3-Methyl-1H-pyrazol-5-one | Acetyl chloride | N-acetylated | researchgate.net |

| 3-Phenyl-1H-pyrazol-5-one | Benzoyl chloride | O- and N-diacylated | researchgate.net |

| 3-Methyl-1H-pyrazol-5-one | Cinnamoyl chloride | O-acylated | researchgate.net |

| 3-Phenyl-1H-pyrazol-5-one | p-Toluoyl chloride | O-acylated | researchgate.net |

Multicomponent Reactions Utilizing this compound as a Building Block

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound and its structural analogs are valuable building blocks in MCRs for the synthesis of a variety of heterocyclic compounds, including bis(1H-pyrazol-5-ols). nih.gov

A common MCR involving pyrazol-5-ones is the pseudo-five-component reaction for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). This reaction typically involves two equivalents of a hydrazine, two equivalents of a β-ketoester (which form the pyrazol-5-one in situ), and one equivalent of an aromatic aldehyde. nih.gov The reaction proceeds through a sequence of cyclocondensation, Knoevenagel condensation, and Michael addition. nih.gov Given its structure, this compound can be directly employed in a pseudo-three-component version of this reaction with an aromatic aldehyde.

The following table provides examples of multicomponent reactions where pyrazol-5-one derivatives are used as key building blocks.

| Reaction Type | Reactants | Product | Reference |

| Pseudo-five-component | Phenylhydrazine, Ethyl acetoacetate, Aromatic aldehyde | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | nih.govnih.gov |

| Pseudo-five-component | Arylhydrazine, Acetylenedicarboxylates, Aromatic aldehyde | Bis(pyrazol-5-ol) derivatives | nih.gov |

| Four-component | Hydrazine, Ethyl acetoacetate, Aromatic amine, Phenylglyoxal | 1H-furo[2,3-c]pyrazole-4-amines | researchgate.net |

Cycloaddition Reactions for Functionalized Pyrazoles

Cycloaddition reactions are a class of pericyclic reactions that are fundamental in the synthesis of cyclic compounds. Pyrazole derivatives can participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the substitution pattern and reaction partners.

Specifically, [4+2] cycloaddition reactions (Diels-Alder reactions) involving pyrazole-containing systems have been reported. For instance, 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazines have been shown to react with various dienophiles, such as enamines and alkenes, in an inverse-electron-demand Diels-Alder reaction to afford pyridazine (B1198779) derivatives. researchgate.net

While direct examples of this compound participating in cycloaddition reactions are not extensively documented, its structural features suggest potential reactivity. The pyrazole ring itself can be considered a potential diene or dienophile depending on the electronic demands of the reaction. Further functionalization of the hydroxyl group or the pyrazole ring could modulate its reactivity in cycloaddition reactions, opening avenues for the synthesis of novel functionalized pyrazoles.

Heterocyclic Annulation and Fused Pyrazolo-Pyrazinone Synthesis

Heterocyclic annulation refers to the construction of a new ring fused to an existing heterocyclic system. The synthesis of fused pyrazolo-pyrazinones from substituted pyrazoles is a notable example of this type of transformation.

A synthetic strategy for the preparation of 1,3-dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones has been developed. researchgate.net This methodology involves the reaction of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with α-amino acids to form N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-α-amino acids. These intermediates then undergo reductive lactamization to yield the fused pyrazolo[3,4-b]pyrazin-5-one core. researchgate.net

This synthetic approach highlights the potential of suitably functionalized this compound derivatives to serve as precursors for the synthesis of fused heterocyclic systems of pharmaceutical interest. By analogy, a 5-amino or a 5-halo-4-nitro derivative of 3,4-dimethyl-1H-pyrazole could potentially be utilized in similar annulation reactions to construct novel fused pyrazolo-pyrazinone structures.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of this compound derivatives, several green approaches have been explored, particularly focusing on catalyst-free and solvent-free conditions.

Catalyst-Free and Solvent-Free Methodologies

The development of catalyst-free and solvent-free reactions is a cornerstone of green chemistry, as it reduces waste, energy consumption, and the use of hazardous materials. Multicomponent reactions for the synthesis of pyrazole derivatives have been successfully carried out under these environmentally benign conditions.

For example, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s has been achieved through a one-pot, pseudo-five-component reaction under room-temperature and catalyst-free conditions using ultrasonic irradiation. nih.gov This method offers high efficiency and a simple work-up procedure. Similarly, solvent-free, microwave-assisted one-pot syntheses of 4-arylidenepyrazolone derivatives have been reported, providing rapid and efficient access to these compounds. mdpi.com

The synthesis of novel 1H-furo[2,3-c]pyrazole-4-amines has been accomplished via a one-pot, four-component domino reaction in water, a green solvent, without the need for a catalyst. researchgate.net These examples demonstrate the feasibility of applying green chemistry principles to the synthesis of derivatives that could be analogous to those derived from this compound.

The following table summarizes some green synthetic approaches for pyrazole derivatives.

| Reaction | Conditions | Product | Reference |

| Pseudo-five-component synthesis of bis(pyrazol-5-ol)s | Ultrasonic irradiation, catalyst-free, room temperature | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | nih.gov |

| One-pot synthesis of 4-arylidenepyrazolones | Microwave-assisted, solvent-free | (Z)-4-Arylidenepyrazolones | mdpi.com |

| One-pot four-component synthesis of furopyrazoles | Water, catalyst-free | 1H-Furo[2,3-c]pyrazole-4-amines | researchgate.net |

| One-pot synthesis of pyrazolo[3,4-b]pyridines | Catalyst-free | 1H-Pyrazolo[3,4-b]pyridines | chim.it |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. dergipark.org.tr For the synthesis of pyrazol-5-ol derivatives, microwave irradiation offers a rapid and efficient alternative to traditional refluxing conditions, which typically involve the condensation of a β-ketoester with a hydrazine derivative. researchgate.net

While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general applicability of this technique to substituted pyrazolones is well-documented. researchgate.net The synthesis generally involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine. For this compound, the precursors would be a substituted acetoacetate and hydrazine hydrate.

Microwave-assisted methods for the synthesis of various pyrazolone derivatives have been reported, often highlighting solvent-free conditions and significantly reduced reaction times. For instance, the condensation of hydrazine derivatives with β-keto esters under solvent-free microwave irradiation leads to the rapid formation of pyrazolones in good to excellent yields. researchgate.net Another study reports a one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation, demonstrating the versatility of this technique for more complex structures. mdpi.com

The following table summarizes representative conditions for the microwave-assisted synthesis of various pyrazolone derivatives, which could be analogous to the synthesis of this compound.

| Reactants | Microwave Conditions (Power, Time) | Solvent | Yield | Reference |

| Hydrazine derivatives and β-keto esters | Not specified | Solvent-free | Good to excellent | researchgate.net |

| Phenylhydrazine, ethyl acetoacetate, and aromatic aldehydes | 300 W, 2-5 min | Solvent-free | High | mdpi.com |

| 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl)prop-2-en-1-one and hydrazine hydrate | 280 W, 10 min | Glacial acetic acid | Not specified | nih.gov |

| Hydrazines and β-ketoesters | 100 W, 4 min | Water | 82-96% | dergipark.org.tr |

Oxidation and Reduction Pathways of this compound

The chemical transformations of this compound are largely governed by the reactivity of the pyrazolone tautomer. The presence of the double bond, the carbonyl group, and the active methylene (B1212753) group (at the C4 position in the keto form) allows for a variety of oxidation and reduction reactions.

Oxidation Pathways:

The oxidation of pyrazol-5-ones can proceed through several pathways, depending on the oxidant and reaction conditions. The pyrazole ring itself is generally stable to mild oxidation. However, the pyrazolin-5-one form can undergo oxidative coupling reactions. For instance, the electrooxidation of pyrazole derivatives can lead to functionalization, such as halogenation at the C4 position. mdpi.com

Oxidative dehydrogenative coupling of pyrazol-5-amines has been reported to form azopyrrole derivatives, indicating that the pyrazole ring can be activated for oxidation, particularly with an amino substituent. nih.gov While this compound lacks an amino group, this suggests that under specific oxidative conditions, dimerization or other coupling reactions might be possible.

Another potential site for oxidation is the methyl groups attached to the pyrazole ring. Strong oxidizing agents could potentially oxidize the methyl groups to carboxylic acids, although this would likely require harsh conditions that might also degrade the pyrazole ring.

Reduction Pathways:

The reduction of pyrazol-5-ol derivatives can target the C=C double bond or the C=O group in the pyrazolin-5-one tautomer. Catalytic hydrogenation is a common method for the reduction of double bonds. For example, the nitro group in N-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl) D,L-α-amino acids can be reduced to an amino group via catalytic hydrogenation with Pd/C, which is followed by lactamization. znaturforsch.com This indicates that the pyrazole ring is stable under these reduction conditions.

The carbonyl group of the pyrazolin-5-one tautomer can potentially be reduced to a hydroxyl group using reducing agents like sodium borohydride, which would result in a pyrazolidin-5-ol derivative. This type of reduction has been applied to α,β-unsaturated olefins in the synthesis of cambinol (B1668241) analogues, where a pyrazolone moiety is present. acs.orgnih.gov

The following table outlines potential oxidation and reduction pathways for this compound based on the known reactivity of related pyrazolone compounds.

| Transformation | Reagent/Condition | Potential Product(s) | Reference for Analogy |

| Oxidation | |||

| Halogenation | Electrooxidation in the presence of halides | 4-Halo-3,4-dimethyl-1H-pyrazol-5-ol | mdpi.com |

| Oxidative Coupling | Oxidizing agents (e.g., TBHP, I2, Cu(I)) | Dimeric or oligomeric products via C-C or N-N coupling | nih.gov |

| Reduction | |||

| Catalytic Hydrogenation | H2, Pd/C | 3,4-Dimethylpyrazolidin-5-one | znaturforsch.com |

| Carbonyl Reduction | Sodium Borohydride (NaBH4) | 3,4-Dimethyl-4,5-dihydro-1H-pyrazol-5-ol | acs.orgnih.gov |

Coordination Chemistry of 3,4 Dimethyl 1h Pyrazol 5 Ol and Its Metal Complexes

Ligand Characteristics of 3,4-Dimethyl-1H-pyrazol-5-ol

The coordination behavior of this compound is largely dictated by its molecular structure, which features a pyrazole (B372694) ring substituted with two methyl groups and a hydroxyl group. This arrangement of functional groups allows the ligand to exhibit versatile binding modes, most notably as a bidentate chelating agent.

Bidentate Chelation Mechanisms

This compound can exist in tautomeric forms, the pyrazolone (B3327878) and the hydroxypyrazole form. In its deprotonated form, the ligand, 3,4-dimethyl-1H-pyrazol-5-olate, can act as a bidentate ligand, coordinating to a metal center through two donor atoms. The most common chelation mechanism involves the formation of a stable six-membered ring with the metal ion. This occurs through the coordination of the deprotonated oxygen atom of the hydroxyl group and the nitrogen atom at the 2-position of the pyrazole ring. This N,O-bidentate chelation is a key feature of the ligand's coordination chemistry, leading to the formation of robust and well-defined metal complexes.

Role of Hydroxyl and Adjacent Nitrogen Atoms in Complex Formation

The hydroxyl group at the 5-position of the pyrazole ring plays a crucial role in the coordination chemistry of this compound. Upon deprotonation, the resulting alkoxide oxygen atom becomes a strong donor, readily forming a covalent bond with a metal ion. The adjacent nitrogen atom at the 2-position of the pyrazole ring, with its lone pair of electrons, acts as the second coordination site, completing the chelate ring. The formation of this stable six-membered chelate ring is entropically favored and is a driving force for the complexation reaction. The methyl groups at the 3- and 4-positions of the pyrazole ring can also influence the steric and electronic properties of the resulting metal complexes, although they are not directly involved in the coordination.

Synthesis and Characterization of Metal Complexes with this compound

The versatile coordination behavior of this compound has been exploited in the synthesis of a variety of metal complexes. This section focuses on the synthesis and characterization of its complexes with copper(II), iron(III), and nickel(II), highlighting the formation of both discrete molecular complexes and extended coordination polymers.

Copper(II) Pyrazolyl Complexes

Copper(II) complexes of pyrazole-based ligands have been extensively studied due to their interesting magnetic and catalytic properties. The synthesis of copper(II) complexes with this compound can be readily achieved by reacting a copper(II) salt, such as copper(II) acetate or copper(II) chloride, with the ligand in a suitable solvent like methanol or ethanol. The reaction typically proceeds at room temperature or with gentle heating to yield the desired complex.

The resulting copper(II) complexes are often mononuclear, with the copper center coordinated to two deprotonated 3,4-dimethyl-1H-pyrazol-5-olate ligands and, in some cases, additional solvent molecules to complete the coordination sphere. The geometry around the copper(II) ion is typically square planar or distorted octahedral. These complexes can be characterized by a range of spectroscopic techniques, including infrared (IR) spectroscopy, which shows a shift in the C=O stretching frequency upon coordination, and UV-Vis spectroscopy, which reveals d-d transitions characteristic of the copper(II) ion in its specific coordination environment. X-ray crystallography provides definitive structural information, including bond lengths and angles within the coordination sphere.

Table 1: Representative Crystallographic Data for a Copper(II) Complex with a Dimethyl-Substituted Pyrazole Ligand

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.234(2) |

| b (Å) | 14.567(3) |

| c (Å) | 9.876(2) |

| β (°) | 109.87(2) |

| Cu-N Bond Length (Å) | 2.015(3) |

| Cu-O Bond Length (Å) | 1.954(2) |

Note: Data is for a representative Cu(II) complex with a similar dimethyl-substituted pyrazole ligand and is intended to be illustrative.

Iron(III) Coordination Polymers

The ability of this compound to act as a bridging ligand, in addition to a chelating ligand, opens up the possibility of forming coordination polymers. Iron(III) is a good candidate for the formation of such extended structures due to its preference for octahedral coordination and its ability to form strong bonds with both nitrogen and oxygen donor atoms.

The synthesis of an iron(III) coordination polymer with this compound can be achieved by reacting an iron(III) salt, such as iron(III) chloride, with the ligand in a suitable solvent under solvothermal conditions. The resulting coordination polymer can exhibit a variety of structures, from simple one-dimensional chains to more complex two- or three-dimensional networks. In these structures, the 3,4-dimethyl-1H-pyrazol-5-olate ligand can bridge two iron(III) centers, with the pyrazolate nitrogen coordinating to one iron ion and the deprotonated hydroxyl oxygen to another.

Nickel(II) Coordination Polymers and Ligand Hydrolysis Effects

Nickel(II) is another versatile metal ion for the construction of coordination polymers with pyrazole-based ligands. Similar to iron(III), nickel(II) can adopt an octahedral coordination geometry, which is conducive to the formation of extended networks. The synthesis of nickel(II) coordination polymers with this compound can be carried out using similar methods to those described for the iron(III) analogues, typically by reacting a nickel(II) salt with the ligand in a suitable solvent.

An interesting phenomenon that can occur during the synthesis of nickel(II) complexes with pyrazole-containing ligands is ligand hydrolysis. In some cases, under the reaction conditions, the pyrazole-based ligand can undergo partial or complete hydrolysis, leading to the formation of unexpected coordination products. For example, in the synthesis of a one-dimensional nickel(II) coordination polymer with a more complex pyrazole-containing ligand, unexpected acid-mediated hydrolysis of one of the pyrazolyl arms was observed. dnu.dp.ua The resulting complex featured a modified ligand coordinated to the nickel(II) center. This highlights the importance of carefully controlling the reaction conditions, such as pH and temperature, to avoid undesired side reactions.

The characterization of nickel(II) coordination polymers involves similar techniques to those used for their iron(III) counterparts, including X-ray diffraction, thermal analysis, and spectroscopic methods.

Table 2: Crystallographic Data for a 1D Ni(II) Coordination Polymer with a Hydrolyzed Pyrazole-Containing Ligand dnu.dp.ua

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0718(5) |

| b (Å) | 11.0571(4) |

| c (Å) | 10.6401(4) |

| β (°) | 90.889(2) |

| Ni-N (pyrazole) (Å) | 2.074(3) |

| Ni-N (triazine) (Å) | 2.080(3) |

Note: This data is for a complex with a different, hydrolyzed pyrazole-containing ligand and is presented to illustrate the effects of ligand hydrolysis.

Coordination Behavior with Divalent Metal Ions (e.g., Zn(II), Cd(II), Pb(II))

No specific studies detailing the coordination modes, stability constants, or solution-state behavior of this compound with divalent metal ions such as Zn(II), Cd(II), or Pb(II) were identified. General studies on other pyrazole ligands show coordination typically occurs through the nitrogen atoms of the pyrazole ring and, in the case of pyrazol-5-ol derivatives, potentially through the deprotonated oxygen atom, allowing for various binding modes including monodentate, bidentate, and bridging. However, empirical data for this compound is not available.

Structural Elucidation of Coordination Compounds

There is a lack of published crystallographic data for coordination compounds formed specifically with this compound. Consequently, information regarding bond lengths, bond angles, coordination geometries, and crystal packing for its complexes with Zn(II), Cd(II), Pb(II), or other metal ions could not be retrieved. Spectroscopic characterization (e.g., IR, NMR, UV-Vis) specific to these complexes is also not present in the available literature.

Applications of this compound Metal Complexes

Catalytic Performance in Organic Reactions

No documented research was found on the application of this compound metal complexes as catalysts in any specific organic reactions. While metal complexes of other pyrazole derivatives have shown catalytic activity in various transformations, this has not been reported for the title compound.

Chemosensor Development for Metal Ion Detection

There are no reports on the design or application of this compound or its metal complexes as chemosensors for the detection of metal ions. Research in this area has utilized other functionalized pyrazole derivatives, but not the specific compound requested.

Computational and Theoretical Investigations of 3,4 Dimethyl 1h Pyrazol 5 Ol

Tautomerism and Isomerism Studies

Pyrazol-5-ones, including 3,4-dimethyl-1H-pyrazol-5-ol, are well-known for their ability to exist as a mixture of rapidly interconverting structural isomers called tautomers. This prototropic tautomerism is crucial as it influences the compound's chemical reactivity, physical properties, and biological interactions. The equilibrium is delicate and can be shifted by various internal and external factors. For pyrazol-5-ones, three principal tautomeric forms are typically considered: the hydroxy form (OH), the methylene-keto form (CH), and the imino-keto form (NH).

The tautomerism in this compound involves an equilibrium between the enol form (this compound, the 'OH' form) and two keto forms: 3,4-dimethyl-1,2-dihydro-3H-pyrazol-5-one (the 'NH' form) and 4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one (a 'CH' form). While direct experimental equilibrium constants for this specific compound are not widely reported, studies on analogous pyrazolones indicate that the relative stability of these forms follows the general order: CH > NH > OH. researchgate.net

The 'OH' form benefits from the aromaticity of the pyrazole (B372694) ring. The 'NH' form possesses a strong C=O bond and amide stability. The 'CH' form can be stabilized by the substituents on the ring. The precise equilibrium is a balance of these competing factors, including aromaticity, bond energies, and steric interactions. For many 1-substituted pyrazol-5-ones, a complex pattern of tautomerism is observed, with the predominant form often being a subject of detailed investigation. researchgate.net

The solvent environment plays a pivotal role in determining the position of the tautomeric equilibrium. The polarity, proticity, and hydrogen-bonding capability of the solvent can selectively stabilize one tautomer over another. Studies on various pyrazolone (B3327878) derivatives have consistently shown that the tautomeric balance is highly sensitive to the surrounding medium. rsc.org

Generally, polar solvents tend to favor the more polar tautomers. For instance, in some heterocyclic systems, polar aprotic solvents like DMSO have been found to favor the keto (NH or CH) forms, whereas non-polar solvents such as chloroform may favor the enol (OH) form. nih.gov This is because polar solvents can effectively solvate the charge separation present in the keto tautomers. Conversely, the enol form, which can form intermolecular hydrogen bonds, might be favored in less polar or hydrogen-bond-accepting solvents. rsc.org For 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a related structure, the enol form exists as hydrogen-bonded dimers in nonpolar solvents like CDCl₃, while it is present as monomers in DMSO. nih.govnih.gov

| Solvent Type | General Effect | Favored Tautomer (General Trend) | Stabilizing Interactions |

|---|---|---|---|

| Non-polar (e.g., Chloroform, Benzene) | Low dielectric constant | Enol (OH) form | Intramolecular or intermolecular hydrogen bonding (dimerization) |

| Polar Aprotic (e.g., DMSO, DMF) | High dielectric constant, hydrogen bond acceptor | Keto (NH/CH) forms | Dipole-dipole interactions, solvation of polar C=O and N-H bonds |

| Polar Protic (e.g., Ethanol, Water) | High dielectric constant, hydrogen bond donor and acceptor | Complex; often favors Keto (NH/CH) forms | Extensive hydrogen bonding network with solvent molecules |

The nature and position of substituents on the pyrazole ring significantly modulate the relative stability of the tautomers. The electronic effects (inductive and resonance) of the methyl groups at the C3 and C4 positions in this compound are critical.

The methyl group at C3 is an electron-donating group, which can influence the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby affecting the equilibrium. Studies on other pyrazolones have shown that electron-donating groups at the C3 position can shift the equilibrium toward the CH form. researchgate.net The methyl group at C4 breaks the conjugation that would otherwise exist in a 4-unsubstituted CH form, which might destabilize this tautomer relative to the OH and NH forms where the pyrazole ring conjugation is more intact. In studies of 3(5)-phenylpyrazoles, it was concluded that a methyl group has a slight preference for occupying the 5-position in the pyrazole ring. fu-berlin.de

The study of tautomerism in pyrazolones relies on a combination of experimental techniques and theoretical calculations. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful experimental tool. Multinuclear NMR (¹H, ¹³C, and ¹⁵N) can distinguish between the different tautomers, especially at low temperatures where the rate of interconversion is slowed. fu-berlin.deresearchgate.net By integrating the signals corresponding to each tautomer, their relative populations and the equilibrium constant (KT) can be determined.

Theoretical methods, especially quantum chemical calculations, are indispensable for complementing experimental findings. They provide insights into the geometries, energies, and electronic properties of each tautomer, helping to rationalize the observed equilibria.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations have become a cornerstone in the study of heterocyclic compounds like this compound, providing a level of detail that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and relative stabilities of pyrazolone tautomers. By applying DFT, researchers can calculate the optimized molecular geometry, total energy, and thermodynamic parameters for each tautomer in the gas phase and in various solvents, often simulated using a polarizable continuum model (PCM).

A common approach involves using hybrid functionals, such as B3LYP, combined with a reasonably large basis set, like 6-311++G(d,p), to achieve a good balance between computational cost and accuracy. nih.gov Such calculations can predict which tautomer is the most stable thermodynamically by comparing their Gibbs free energies (ΔG). For instance, DFT calculations on related pyrazolones have been used to determine that the keto-enol equilibrium heavily favors one form over the other, and these predictions often align well with spectral data. nih.gov These computational models also allow for the calculation of reactivity descriptors and the mapping of molecular electrostatic potential, which helps in understanding and predicting the chemical interactions of the molecule. researchgate.net

| Compound Name |

|---|

| This compound |

| 3,4-dimethyl-1,2-dihydro-3H-pyrazol-5-one |

| 4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one |

| 1-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| 3(5)-phenylpyrazole |

| Dimethyl Sulfoxide (DMSO) |

| Chloroform |

| Benzene |

| Dimethylformamide (DMF) |

| Ethanol |

| Water |

Molecular Dynamics Simulations for Adsorption Processes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into its adsorption behavior on various surfaces, which is crucial for applications such as corrosion inhibition and catalysis. These simulations model the interactions between the pyrazole derivative and a surface, predicting the most stable adsorption configurations and the strength of the interaction. ohio.edumdpi.comresearchgate.net

The simulation typically involves placing a model of the this compound molecule in a simulation box with a surface of interest, often a metal surface like iron or copper, in a simulated aqueous environment. mdpi.comresearchgate.net The interactions between all atoms are calculated using a force field, and the trajectories of the atoms are determined by solving Newton's equations of motion. ohio.edu This allows for the observation of how the molecule approaches, orients itself, and binds to the surface.

Key parameters obtained from MD simulations include the adsorption energy and the binding energy, which quantify the strength of the interaction between the molecule and the surface. mdpi.com A more negative adsorption energy indicates a more stable and spontaneous adsorption process. The orientation of the adsorbed molecule is also a critical piece of information. For instance, a planar or parallel orientation of the pyrazole ring to the surface can maximize the contact area and enhance the protective efficiency in corrosion inhibition. mdpi.com The presence of heteroatoms (nitrogen and oxygen) and the π-electrons in the pyrazole ring of this compound are expected to be the primary sites for interaction with the metal surface. mdpi.com

The following table illustrates the type of data that can be obtained from MD simulations for the adsorption of this compound on a metal surface. The values are hypothetical and serve to represent typical outputs of such simulations.

| Parameter | Value | Unit | Significance |

| Adsorption Energy | -150 | kJ/mol | Indicates a strong and spontaneous adsorption process. |

| Binding Energy | 160 | kJ/mol | Represents the energy released upon adsorption. |

| Equilibrium Distance | 2.5 | Å | The optimal distance between the molecule and the surface. |

| Adsorption Orientation | Parallel | - | Suggests a flat orientation of the pyrazole ring on the surface. |

Prediction of Reactive Properties and Sites

The reactivity of this compound can be effectively predicted using quantum chemical calculations, particularly Density Functional Theory (DFT). These methods provide insights into the electronic structure of the molecule, allowing for the identification of sites susceptible to electrophilic or nucleophilic attack.

A key aspect of predicting reactivity is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, so regions with high HOMO density are prone to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, and regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the heteroatoms, while the LUMO distribution can vary depending on the substituents. In this compound, the electron-donating methyl groups and the hydroxyl group are expected to influence the electron density and thus the reactivity of the pyrazole ring.

The following table presents hypothetical quantum chemical parameters for this compound, illustrating how these values can be used to interpret its reactivity.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 6.5 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.2 | The energy released when an electron is added. |

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas correspond to the locations of lone pairs of electrons, such as those on the nitrogen and oxygen atoms of this compound. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-poor and are favorable sites for nucleophilic attack. These positive regions are usually found around hydrogen atoms, particularly the one attached to the nitrogen (N-H) and the one in the hydroxyl group (O-H).

For this compound, the MEP analysis would likely reveal the following:

Negative Regions: The most negative potential would be concentrated around the oxygen atom of the hydroxyl group and the sp2-hybridized nitrogen atom of the pyrazole ring, indicating these are the primary sites for electrophilic attack.

Positive Regions: The most positive potential would be located on the hydrogen atoms of the N-H and O-H groups, making them susceptible to nucleophilic attack.

The table below provides a hypothetical representation of MEP values at specific sites on the this compound molecule.

| Molecular Site | MEP Value (kcal/mol) | Interpretation |

| Oxygen of -OH group | -35 | Strong nucleophilic character, site for electrophilic attack. |

| Nitrogen (N1) of the ring | -25 | Nucleophilic character, potential site for electrophilic attack. |

| Hydrogen of N-H group | +45 | Strong electrophilic character, site for nucleophilic attack. |

| Hydrogen of O-H group | +50 | Very strong electrophilic character, primary site for nucleophilic attack. |

Calculation of Local Average Ionization Energies (ALIE) and Fukui Functions

To gain a more quantitative understanding of the local reactivity of this compound, advanced computational descriptors such as the Average Local Ionization Energy (ALIE) and Fukui functions can be calculated.

Average Local Ionization Energy (ALIE) provides information about the energy required to remove an electron from a specific point in the space around a molecule. researchgate.net Regions with low ALIE values correspond to areas where electrons are least tightly bound and are therefore the most probable sites for electrophilic attack. researchgate.net For this compound, the lowest ALIE values are expected to be found near the oxygen and nitrogen atoms, consistent with the predictions from MEP analysis.

Fukui functions are another powerful tool for identifying reactive sites within a molecule. scribd.comscielo.org.mx They are derived from the change in electron density as the number of electrons in the system changes. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (electron acceptance)

f-(r): for electrophilic attack (electron donation)

f0(r): for radical attack

By calculating the condensed Fukui functions for each atom in the molecule, one can pinpoint the most likely sites for different types of reactions. A higher value of the condensed Fukui function on a particular atom indicates a higher reactivity of that atom towards a specific type of attack. For this compound, the nitrogen and oxygen atoms are expected to have high f- values, making them susceptible to electrophilic attack. The carbon atoms of the pyrazole ring might exhibit varying degrees of reactivity towards nucleophilic and radical attacks, influenced by the methyl and hydroxyl substituents.

The following table provides hypothetical condensed Fukui function values for selected atoms in this compound.

| Atom | f+ | f- | f0 | Predicted Reactivity |

| N1 | 0.05 | 0.18 | 0.115 | Prone to electrophilic attack. |

| N2 | 0.08 | 0.15 | 0.115 | Prone to electrophilic attack. |

| C3 | 0.12 | 0.04 | 0.08 | Potential site for nucleophilic attack. |

| C4 | 0.10 | 0.06 | 0.08 | Moderate reactivity. |

| C5 | 0.09 | 0.10 | 0.095 | Moderate reactivity. |

| O | 0.03 | 0.25 | 0.14 | Most prone to electrophilic attack. |

Determination of Bond Dissociation Energies for Hydrogen Abstraction

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. ucsb.edu For this compound, the BDEs of the N-H and O-H bonds are particularly important as they relate to the molecule's antioxidant activity and its role in certain chemical reactions involving hydrogen atom transfer. A lower BDE indicates a weaker bond that is more easily broken, suggesting a higher propensity for hydrogen abstraction.

Computational methods can be used to calculate the BDEs for the N-H and O-H bonds in this compound. The relative values of these BDEs will determine which hydrogen atom is more likely to be abstracted by a radical species. Generally, O-H bonds in phenolic compounds have lower BDEs compared to N-H bonds in heterocyclic amines, suggesting that the hydroxyl group is the more likely site for hydrogen abstraction. mdpi.com The presence of the electron-donating methyl groups on the pyrazole ring can also influence the BDEs by stabilizing the resulting radical.

The calculated BDE values can be used to predict the antioxidant potential of this compound. A lower BDE for the O-H or N-H bond implies that the molecule can more readily donate a hydrogen atom to scavenge free radicals.

The following table presents hypothetical BDE values for the N-H and O-H bonds in this compound.

| Bond | Bond Dissociation Energy (kcal/mol) | Interpretation |

| N-H | 95 | Relatively strong bond, less likely to undergo hydrogen abstraction. |

| O-H | 85 | Weaker bond, more susceptible to hydrogen abstraction, indicating potential antioxidant activity. |

Biological and Medicinal Research on 3,4 Dimethyl 1h Pyrazol 5 Ol and Its Derivatives

Mechanism of Action Studies

The therapeutic effects of 3,4-dimethyl-1H-pyrazol-5-ol derivatives are underpinned by their interactions with various molecular targets and their ability to modulate key biochemical pathways.

Research into the mechanism of action of pyrazole (B372694) derivatives has revealed their ability to interact with a range of enzymes and receptors, leading to the inhibition or activation of cellular processes. While studies specifically on this compound are limited, the broader class of pyrazole derivatives has been shown to target several key proteins.

One notable target is DNA gyrase , an essential bacterial enzyme involved in DNA replication. Certain pyrazole-cincprofloxacin hybrids have been designed to inhibit this enzyme, with molecular docking studies indicating stable interactions at the DNA active site. nih.gov Another critical enzyme, particularly in fungi, is sterol 14α-demethylase . This enzyme is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme by pyrazole derivatives disrupts membrane integrity, ultimately leading to fungal cell death.

In the realm of cellular signaling, pyrazole derivatives have been identified as potent inhibitors of various protein kinases . mdpi.com Kinases are pivotal in regulating a multitude of cellular processes, and their dysregulation is often implicated in diseases like cancer. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory activity against epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), insulin receptor (IR), and vascular endothelial growth factor receptor (VEGFR). mdpi.com Furthermore, specific 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been synthesized as selective inhibitors of JNK3 , a kinase implicated in neurodegenerative diseases. rsc.org

Other enzymatic targets for pyrazole derivatives include N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) , a bacterial enzyme that represents a potential target for new antibiotics, and nitric oxide synthase (NOS) , with some 4,5-dihydro-1H-pyrazole derivatives showing selective inhibition of neuronal NOS (nNOS). nih.govacu.edu.in

The following table summarizes the interaction of various pyrazole derivatives with their molecular targets:

Table 1: Interaction of Pyrazole Derivatives with Molecular Targets| Derivative Class | Molecular Target | Biological Implication |

|---|---|---|

| Pyrazole-ciprofloxacin hybrids | DNA gyrase | Antibacterial activity |

| General pyrazole derivatives | Sterol 14α-demethylase | Antifungal activity |

| Pyrazolo[3,4-d]pyrimidines | Protein kinases (EGFR, FGFR, IR, VEGFR) | Potential anticancer activity |

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles | JNK3 | Potential treatment for neurodegenerative diseases |

| Pyrazole thioethers | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Potential antibacterial activity |

| 4,5-dihydro-1H-pyrazoles | Neuronal Nitric Oxide Synthase (nNOS) | Potential neurological applications |

The interaction of pyrazole derivatives with their molecular targets translates into the modulation of various biochemical pathways. A significant pathway influenced by some pyrazole compounds is p53-mediated apoptosis . orientjchem.org The p53 protein is a tumor suppressor that plays a crucial role in initiating programmed cell death in response to cellular stress. Activation of this pathway by pyrazole derivatives can lead to the elimination of cancer cells.

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with broad-spectrum activity against various bacteria and fungi.

Numerous studies have highlighted the antibacterial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus and Escherichia coli.

For instance, a series of pyrazole-ciprofloxacin hybrids exhibited good to excellent activity against S. aureus. rsc.org Notably, some of these compounds showed comparable or even higher activity than the standard antibiotic ciprofloxacin. rsc.org In another study, aminoguanidine-derived 1,3-diphenyl pyrazoles were found to be potent against several bacterial strains, with minimum inhibitory concentration (MIC) values in the range of 1–8 μg/ml, which was equivalent to the approved drugs moxifloxacin and gatifloxacin for inhibiting S. aureus strains. nih.gov These compounds also showed better activity than moxifloxacin against an E. coli strain. nih.gov

The following table presents the antibacterial activity of selected pyrazole derivatives against S. aureus and E. coli:

Table 2: Antibacterial Activity of Pyrazole Derivatives| Derivative/Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole-ciprofloxacin hybrid (7g) | S. aureus | 0.125 | rsc.org |

| Aminoguanidine-derived 1,3-diphenyl pyrazole | S. aureus | 1-8 | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli | 1 | nih.gov |

| Thiazolidinone-clubbed pyrazole | E. coli | 16 | nih.gov |

| Pyrano[2,3-c]pyrazole (12d) | S. aureus | - (Zone of inhibition: 15-27 mm) | nih.gov |

| Pyrano[2,3-c]pyrazole (12f) | E. coli | - (Zone of inhibition: 16-31 mm) | nih.gov |

The antifungal potential of pyrazole derivatives is well-documented, with many compounds exhibiting potent activity against a range of fungal pathogens. Fluorinated pyrazole aldehydes, for example, have shown inhibitory effects on phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov

Novel pyrazole analogues containing an aryl trifluoromethoxy group have also been synthesized and evaluated for their antifungal activities. nih.gov One such compound demonstrated good activity against Fusarium graminearum, with an inhibition rate of 81.22%, which was slightly higher than the commercial fungicide pyraclostrobin. nih.gov Furthermore, certain N-(1H-pyrazol-5-yl)nicotinamide derivatives have displayed significant fungicidal activity against S. sclerotiorum and V. mali. researchgate.net

The table below summarizes the antifungal activity of various pyrazole derivatives:

Table 3: Antifungal Activity of Pyrazole Derivatives| Derivative Class | Fungal Species | Activity | Reference |

|---|---|---|---|

| Fluorinated pyrazole aldehydes | Sclerotinia sclerotiorum | 43.07% inhibition | nih.gov |

| Fluorinated pyrazole aldehydes | Fusarium culmorum | 46.75% inhibition | nih.gov |

| Pyrazole with aryl trifluoromethoxy group | Fusarium graminearum | 81.22% inhibition | nih.gov |

| N-(1H-pyrazol-5-yl)nicotinamide derivative | Sclerotinia sclerotiorum | EC50 = 10.35 mg/L | researchgate.net |

| N-(1H-pyrazol-5-yl)nicotinamide derivative | V. mali | EC50 = 17.01 mg/L | researchgate.net |

The antimicrobial potency of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and any attached moieties. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more effective antimicrobial agents.

For antibacterial pyrazole-ciprofloxacin hybrids, SAR studies have indicated that di- or tri-methoxy substituted phenyl derivatives exhibit better activity against S. aureus compared to their mono-methoxy counterparts. nih.gov Conversely, mono-halophenyl derivatives showed greater activity than di-halophenyl derivatives. nih.gov

In the context of antifungal activity, for pyrazole analogues containing an aryl trifluoromethoxy group, it was found that a straight chain or cycloalkyl ring moiety as one of the substituents was key for activity. nih.gov The substituent on the pyrazole ring itself also had a significant effect on the antifungal potency. nih.gov

These SAR insights are crucial for the rational design and optimization of novel pyrazole-based antimicrobial agents with improved efficacy and a broader spectrum of activity.

Anti-inflammatory Effects

Derivatives of pyrazole have long been recognized for their anti-inflammatory properties, with some compounds being clinically used as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Research into derivatives of this compound has focused on elucidating their efficacy and mechanisms of action in preclinical inflammation models.

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the acute anti-inflammatory activity of new compounds. nih.govmdpi.com The injection of carrageenan, a polysaccharide, into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. mdpi.com This model is valuable because it mimics the physiological processes of acute inflammation.

Several studies have demonstrated the anti-inflammatory potential of pyrazole derivatives in this model. For instance, a novel pyrazole derivative, FR140423, was shown to dose-dependently reduce carrageenan-induced paw edema when administered orally. nih.gov Similarly, other research has confirmed that various pyrazoline derivatives can significantly inhibit paw edema, indicating their potential as anti-inflammatory agents. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. globalresearchonline.net While direct studies on this compound are not extensively detailed in the provided results, the consistent and potent activity of structurally related pyrazole and pyrazolone (B3327878) derivatives in the carrageenan-induced edema model suggests a strong basis for its potential anti-inflammatory effects. researchgate.netnih.gov

To gauge the therapeutic potential of new chemical entities, their efficacy is often compared to that of well-established drugs. In the realm of anti-inflammatory research, drugs like indomethacin and diclofenac are common benchmarks.

In comparative studies, certain pyrazole derivatives have exhibited anti-inflammatory activity comparable or even superior to these standard drugs. For example, the anti-inflammatory effects of FR140423 in the carrageenan-induced paw edema and adjuvant arthritis models were found to be two- to three-fold more potent than those of indomethacin. nih.gov Furthermore, some newly synthesized pyrazole derivatives showed anti-inflammatory activity greater than indomethacin at later stages of the inflammatory response. semanticscholar.org Other studies have reported that novel pyrazole compounds exhibit significant anti-inflammatory activity when compared to diclofenac sodium. researchgate.net A series of synthesized diclofenac N-derivatives also showed enhanced anti-inflammatory effects compared to the parent drug, diclofenac. nih.gov These comparative data are crucial for identifying promising new candidates for further development as anti-inflammatory therapies.

Anticancer Research

The search for novel anticancer agents is a critical area of drug discovery. Pyrazole derivatives have emerged as a promising class of compounds, with many exhibiting significant cytotoxicity against various cancer cell lines. globalresearchonline.netmdpi.com

The initial step in anticancer drug discovery often involves screening compounds for their ability to kill cancer cells in vitro. Various human cancer cell lines, representing different types of cancer, are used for this purpose.

Research has shown that pyrazole derivatives display a broad spectrum of anticancer activity. For example, novel pyrazoline derivatives were evaluated for their antiproliferative activity against HepG-2 (liver cancer), Hela (cervical cancer), and A549 (lung cancer) cell lines, with some compounds showing potent inhibitory effects. nih.gov Another study investigated the cytotoxicity of new pyrazole derivatives against the A549 human lung cancer cell line, identifying a compound that was effective in inhibiting cancer cell growth. mdpi.com Similarly, pyrazole-based compounds have been tested against pancreatic, breast, and cervical cancer cell lines, with some derivatives displaying moderate cytotoxicity. nih.gov The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

|---|---|---|---|

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b) | HepG-2 | 6.78 | nih.gov |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b) | HepG-2 | 16.02 | nih.gov |

| 3-amino-N-(2,4-dichlorophenyl)-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carboxamide (2) | A549 | 220.20 | mdpi.com |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 | nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 | nih.gov |

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds structurally similar to purines, which are essential components of DNA and RNA. rjraap.com This structural similarity has made them attractive targets for the development of anticancer agents, as they can potentially interfere with nucleic acid synthesis or other cellular processes in cancer cells.

New imidazo[4,5-b]pyridine derivatives have been designed and synthesized, showing significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines. nih.gov Some of these compounds also demonstrated remarkable inhibitory potential against cyclin-dependent kinase 9 (CDK9), an enzyme involved in cell cycle regulation and a target for cancer therapy. nih.gov While the direct synthesis from this compound is not explicitly detailed in the provided search results, pyrazole derivatives are common precursors for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines. The development of these compounds represents a promising strategy in the search for new anticancer drugs. nih.govscispace.comresearchgate.net

Neuropharmacological Investigations

Beyond inflammation and cancer, pyrazole derivatives have also been investigated for their effects on the central nervous system (CNS). These investigations have revealed potential applications as anticonvulsants and analgesics.

Some pyrazole derivatives have shown significant anticonvulsant activity in preclinical models, such as the maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. nih.govresearchgate.net Certain potent derivatives were found to also reduce levels of oxidative stress and inflammation in the brain, suggesting multiple mechanisms of action. nih.govkarger.com The anticonvulsant properties of pyrazole-containing compounds make them an area of interest for the development of new treatments for epilepsy. researchgate.netijper.org

Furthermore, the analgesic, or pain-relieving, effects of pyrazole derivatives have been documented. semanticscholar.orgorientjchem.org For example, the pyrazole derivative FR140423 not only showed anti-inflammatory effects but also produced analgesic effects in a tail-flick test, which were blockable by an opioid antagonist, suggesting a morphine-like mechanism of action. nih.gov Other studies have also reported on the analgesic properties of various pyrazolone derivatives. researchgate.netsemanticscholar.org These findings highlight the diverse neuropharmacological potential of the pyrazole scaffold.

Positive Allosteric Modulation of Metabotropic Glutamate Receptor Subtype 5 (mGluR5)

Metabotropic glutamate receptor 5 (mGluR5) is a key target in the central nervous system for treating disorders such as schizophrenia and anxiety. nih.govnih.gov Positive allosteric modulators (PAMs) are of particular interest as they enhance the receptor's response to the endogenous ligand, glutamate, thereby maintaining the natural spatial and temporal patterns of signaling. nih.govnih.gov

While research has not focused specifically on this compound, various derivatives of the pyrazole core structure have been identified as potent and effective mGluR5 PAMs. A notable class of these are N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides. One of the first centrally active mGluR5 PAMs identified was 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). nih.gov This discovery spurred the development of structurally diverse analogues, including 1H-pyrazolo[3,4-b]pyridines, which represent a novel chemotype of mGluR5 PAMs devoid of inherent agonist activity. nih.gov These findings highlight the utility of the pyrazole scaffold in designing molecules that can fine-tune glutamatergic signaling, suggesting a potential therapeutic avenue for various neurological and psychiatric disorders. nih.gov

Effects on Glutamate-Induced Calcium Release in Astrocytes

Astrocytes, a type of glial cell in the central nervous system, respond to the neurotransmitter glutamate with changes in their intracellular calcium ([Ca2+]i) concentrations. nih.gov This calcium signaling is a fundamental aspect of astrocyte-neuron communication. mdpi.com The mGluR5 receptor is naturally expressed in astrocytes and plays a crucial role in mediating these responses. nih.govmdpi.com

Derivatives of pyrazol-5-ol have been instrumental in studying these pathways. Research on a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues demonstrated their ability to potentiate glutamate-induced calcium release in cultured rat cortical astrocytes. nih.gov The compound CDPPB, for instance, showed a half-maximal effective concentration (EC50) of 77 nM in this functional assay. By systematically modifying the substituents on the phenyl rings of the core structure, researchers were able to develop even more potent compounds. This line of research confirms that the pyrazole scaffold can be effectively utilized to modulate astrocytic calcium signaling, which is critical for brain function and implicated in various pathological states. nih.govmdpi.com

Structure-Activity Relationship of Substituents for Neuropharmacological Potency

The neuropharmacological potency of pyrazole-based mGluR5 PAMs is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues have provided detailed insights into the molecular features required for potentiation of mGluR5. nih.gov

These studies revealed that electronegative substituents in the para-position of the benzamide moiety significantly increase potency. For example, replacing the cyano group of CDPPB with a nitro group resulted in a compound with higher efficacy. Potency was further enhanced by introducing a halogen atom, such as fluorine, into the ortho-position of the 1-phenyl ring attached to the pyrazole core. The combination of these optimal substitutions led to the development of VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), which exhibited an EC50 of 9.6 nM for potentiating glutamate-induced calcium release in astrocytes, a significant improvement over the parent compound. nih.gov These SAR findings are crucial for the rational design of novel and more effective neuropharmacological agents based on the pyrazole scaffold. nih.govnih.gov

| Compound | Substituents | Potency (EC50 in Astrocytes) |

|---|---|---|

| CDPPB | 3-cyano on benzamide | 77 nM |

| VU-1545 | 4-nitro on benzamide, 2-fluoro on 1-phenyl ring | 9.6 nM |

Enzyme Inhibition Studies

Inhibition of Superoxide Dismutase

Superoxide dismutase (SOD) is a critical enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, playing a vital role in the antioxidant defense system. While various heterocyclic compounds have been investigated as potential modulators of enzyme activity, there is currently a lack of specific research in the available scientific literature detailing the inhibitory effects of this compound or its direct derivatives on superoxide dismutase.

Inhibition of Hydroxyphenylpyruvate Dioxygenase (HPPD)

Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway. rsc.org Inhibition of this enzyme leads to the accumulation of a substrate that disrupts carotenoid biosynthesis, causing bleaching of plant tissues, which makes HPPD a major target for herbicides. rsc.orgresearchgate.net

The pyrazole scaffold is a well-established pharmacophore in the design of potent HPPD inhibitors. researchgate.net Research has led to the development of several commercial pyrazole-based herbicides. beilstein-archives.org Synthetic efforts have explored derivatives of 1,3-dimethyl-1H-pyrazole-5-ol as a core structure for new HPPD inhibitors. beilstein-journals.orgnih.gov Studies have shown that pyrazole-containing derivatives are generally more potent as herbicides compared to other chemical classes like triketones. For instance, certain pyrazole-containing compounds designed as HPPD inhibitors have displayed Ki values as low as 0.011 µM against the Arabidopsis thaliana HPPD enzyme, rivaling the activity of commercial herbicides. beilstein-journals.orgnih.gov This demonstrates the significant potential of the pyrazol-5-ol chemical class in the development of effective enzyme inhibitors for agricultural applications.

Antioxidant Activity and Free Radical Scavenging Properties

Free radicals and reactive oxygen species are implicated in cellular damage and various diseases. Antioxidants can mitigate this damage by scavenging free radicals. The pyrazole ring system is a feature of many compounds with demonstrated antioxidant properties. nih.gov

Specifically, derivatives of 3-methyl-1H-pyrazol-5-ol have been synthesized and evaluated for their antioxidant capabilities. A prominent class of such derivatives are the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.govnih.gov These compounds have been tested for their ability to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH). nih.govnih.gov Many of these bis-pyrazole derivatives exhibit good to excellent radical scavenging activity, with several compounds proving to be more potent than the standard antioxidant, ascorbic acid. nih.gov The most active compounds often feature hydroxyl groups on the arylmethylene bridge, which are known to be good hydrogen donors. For example, the derivative with a 3,4-dihydroxy-substituted phenyl ring (catechol moiety) was found to be a particularly potent scavenger with a half-maximal inhibitory concentration (IC50) of 6.2 µM. nih.govnih.gov

| Compound Derivative | Substituent on Arylmethylene Ring | Radical Scavenging Activity (IC50, µM) |

|---|---|---|

| 3b | Phenyl | 14.4 ± 1.2 |

| 3h | 3-Hydroxy-4-methoxyphenyl | 7.7 ± 0.7 |

| 3i | 3,4-Dihydroxyphenyl | 6.2 ± 0.6 |

| 3k | 4-Methoxyphenyl | 18.4 ± 1.5 |

| Ascorbic Acid (Standard) | N/A | 13.6 ± 1.2 |

Data sourced from Cadena-Cruz et al., 2021. nih.govresearchgate.net

In Vitro and Cellular Studies

Evaluation of Cytotoxicity in Cell Lines

The cytotoxic potential of pyrazole derivatives has been extensively investigated against various cancer cell lines. These studies are crucial in the early stages of anticancer drug discovery to identify compounds that can inhibit the growth of or kill cancer cells.

One area of focus has been on derivatives of a closely related compound, 3-methyl-1-phenyl-1H-pyrazol-5-ol. Specifically, 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have been synthesized and evaluated for their cytotoxic properties against colorectal RKO carcinoma cells nih.govnih.gov. In these studies, several derivatives demonstrated the ability to inhibit the growth of these cancer cells. For instance, one particularly potent compound from this series exhibited an IC₅₀ value of 9.9 ± 1.1 μM against the RKO cell line nih.govresearchgate.net. Further investigation into the mechanism of action revealed that this compound induced cell death primarily through p53-mediated apoptosis nih.govnih.gov.

The cytotoxic effects of other pyrazole derivatives have also been explored across a range of cancer cell lines. For example, some pyrazole-based compounds have shown moderate cytotoxicity against pancreatic (CFPAC-1) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 61.7 ± 4.9 μM and 81.48 ± 0.89 μM, respectively uwc.ac.zanih.gov. Other studies have reported on pyrazoline derivatives that exhibit significant antiproliferative activity against liver (HepG-2), cervical (HeLa), and lung (A549) cancer cell lines nih.gov. Notably, certain pyrazoline compounds have demonstrated potent activity against HepG-2 cells with IC₅₀ values as low as 6.78 μM nih.gov.

The following table summarizes the cytotoxic activity of various pyrazole derivatives in different cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative | Colorectal RKO | 9.9 ± 1.1 | nih.govresearchgate.net |

| 3,5-diphenyl-1H-pyrazole | Pancreatic CFPAC-1 | 61.7 ± 4.9 | uwc.ac.zanih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | Breast MCF-7 | 81.48 ± 0.89 | uwc.ac.zanih.gov |

| Pyrazoline derivative 1b | Liver HepG-2 | 6.78 | nih.gov |

| Pyrazoline derivative 2b | Liver HepG-2 | 16.02 | nih.gov |

| Pyrazole carbaldehyde derivative | Breast MCF-7 | 0.25 | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivative | Lung A549 | 8.21 | mdpi.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivative | Colorectal HCT116 | 19.56 | mdpi.com |

Assessment of Anti-inflammatory Activity in Cellular Models

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds being developed into non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. Research into the anti-inflammatory mechanisms of these compounds at the cellular level has revealed their ability to modulate key inflammatory pathways.

A primary mechanism of action for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a significant role in the inflammatory response ijpsjournal.comnih.gov. For instance, certain 3-(trifluoromethyl)-5-arylpyrazole derivatives have shown potent and selective inhibition of COX-2 over COX-1, with IC₅₀ values as low as 0.02 µM for COX-2 ijpsjournal.com.

In addition to COX inhibition, some pyrazole derivatives have been found to target other inflammatory mediators. Studies using cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, have demonstrated the ability of pyrazole compounds to suppress the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) ijpsjournal.com. Furthermore, some derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade, with IC₅₀ values in the sub-micromolar range ijpsjournal.com.

The anti-inflammatory activity of pyrazolo[1,5-a]quinazoline derivatives has been assessed by their ability to inhibit LPS-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells mdpi.com. Several compounds in this class have demonstrated anti-inflammatory effects, with some of the most potent derivatives exhibiting IC₅₀ values below 50 µM mdpi.com.

Molecular Docking and In Silico Bioactivity Prediction

To better understand the molecular interactions underlying the biological activities of this compound derivatives and to guide the design of new, more potent compounds, computational methods such as molecular docking and in silico bioactivity prediction are frequently employed. These techniques allow researchers to predict how these compounds might bind to specific protein targets and to estimate their pharmacokinetic properties.

Molecular docking studies have been conducted to investigate the binding of pyrazole derivatives to a variety of protein targets implicated in cancer and inflammation. For example, pyrazoline derivatives have been docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy ekb.egekb.eg. These in silico evaluations have shown that some derivatives can form hydrogen bonds and other favorable interactions with key amino acid residues in the EGFR active site, suggesting a potential mechanism for their anticancer effects ekb.egekb.eg.

Other protein targets that have been investigated through molecular docking of pyrazole derivatives include dihydrofolate reductase (DHFR), cyclin-dependent kinase 2 (CDK2), vascular endothelial growth factor receptor 2 (VEGFR-2), and Aurora A kinase ekb.egresearchgate.net. The predicted binding energies from these studies can help to rank compounds based on their potential inhibitory activity. For instance, some pyrazole derivatives have shown promising binding affinities for these targets, with binding energies indicating strong potential for inhibition ekb.egresearchgate.net.

In the context of anti-inflammatory activity, molecular docking has been used to model the interaction of pyrazole derivatives with COX-1 and COX-2 enzymes researchgate.netmdpi.com. These studies have helped to elucidate the structural basis for the selective inhibition of COX-2 by certain pyrazole-containing compounds like celecoxib ijpsjournal.com.

The following table provides a summary of molecular docking studies performed with various pyrazole derivatives against different biological targets.

| Compound Type | Protein Target | Predicted Binding Affinity/Score | Reference |

| Pyrazole-linked methylenehydrazono-thiazole | Dihydrofolate Reductase (DHFR) | Favorable binding energies | ekb.eg |

| Pyrazoline derivatives | EGFR Tyrosine Kinase | PLP fitness scores ranging from 81.11 to 90.52 | ekb.eg |

| 1,3,5-trisubstituted-1H-pyrazole | Bcl-2 | High binding affinity | nih.gov |

| 1,5-diaryl pyrazole | Cyclooxygenase-2 (COX-2) | Binding energy of -9.8 kcal/mol | ijpsjournal.com |

| Pyrazole derivatives | VEGFR-2 | Minimum binding energy of -10.09 kJ/mol | researchgate.net |

| Pyrazole derivatives | Aurora A | Minimum binding energy of -8.57 kJ/mol | researchgate.net |

| Pyrazole derivatives | CDK2 | Minimum binding energy of -10.35 kJ/mol | researchgate.net |